3-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, also known as DPPC, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. DPCC is a pyrazine-based compound that is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been widely investigated.
Scientific Research Applications
Metal-Free Iodine-Catalyzed Synthesis
A metal-free iodine-catalyzed synthesis method has been established for fully substituted pyrazoles, which involves multiple bond cleavages including sulfur-oxygen, sulfur-nitrogen, and carbon-oxygen bonds. This method highlights the bond-forming efficiency and broad substrate scopes, using low-cost and readily accessible substrates in a simple one-pot operation, potentially applicable to the synthesis of compounds like 3-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (Sun et al., 2015).
Enaminonitrile Pyrazole Synthesis and Biological Activity
Another research focuses on the synthesis of enaminonitrile pyrazole derivatives through reactions involving various active methylene reagents. These compounds, including pyrazolopyridine and pyrazolopyrimidinone derivatives, have shown highly antibacterial activities, indicating potential applications in developing new antimicrobial agents (Mohamed et al., 2021).
Anticancer Activity of Pyrano[3,2-c]chromene Derivatives
A study on 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives synthesized via a one-pot three-component condensation reaction has demonstrated significant in vitro anticancer activity. These compounds, facilitated by catalytic processes involving piperidine, showed remarkable effectiveness against breast, colon, and liver cancer cell lines, suggesting their utility in anticancer drug development (El-Agrody et al., 2020).
Antimicrobial Evaluation of Novel Heterocyclic Compounds
Research into novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones has shown promising antimicrobial activity. These studies highlight the potential of heterocyclic compounds in treating infections, with specific attention to the structure-activity relationship essential for designing effective antimicrobial agents (Elgemeie et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been shown to target sars-cov-2 proteases , suggesting potential antiviral activity.
Mode of Action
It’s worth noting that similar compounds have shown significant activity against sars-cov-2 rna-dependent rna polymerase (rdrp) after conducting receptor–ligand interaction studies .
Biochemical Pathways
Compounds with similar structures have been shown to interfere with the replication of sars-cov-2 by inhibiting its key enzymes .
Result of Action
Similar compounds have been shown to exhibit antiviral activity, suggesting that this compound may also have potential antiviral effects .
properties
IUPAC Name |
3-[1-(2,5-difluorophenyl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O3S/c17-11-3-4-13(18)15(8-11)26(23,24)22-7-1-2-12(10-22)25-16-14(9-19)20-5-6-21-16/h3-6,8,12H,1-2,7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGIQRAVDJHLPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)F)F)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.